molecular formula C33H33N3O B11609339 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethanone

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethanone

Cat. No.: B11609339
M. Wt: 487.6 g/mol
InChI Key: FBAIPQCDWWZLJL-UHFFFAOYSA-N
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Description

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethanone is a complex organic compound with a unique structure It is characterized by the presence of a dibenzoazepine core, a piperazine ring, and a diphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethanone typically involves multiple steps. One common method starts with the preparation of the dibenzoazepine core, which can be synthesized from 10-methoxy-5H-dibenzo[b,f]azepine through direct carbamoylation with isocyanic acid generated in situ from cyanates and acids, followed by acid hydrolysis of the enol ether .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: It is investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethanone include:

Uniqueness

What sets this compound apart is its unique combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C33H33N3O

Molecular Weight

487.6 g/mol

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone

InChI

InChI=1S/C33H33N3O/c37-32(36-30-17-9-7-11-26(30)19-20-27-12-8-10-18-31(27)36)25-34-21-23-35(24-22-34)33(28-13-3-1-4-14-28)29-15-5-2-6-16-29/h1-18,33H,19-25H2

InChI Key

FBAIPQCDWWZLJL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CN4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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